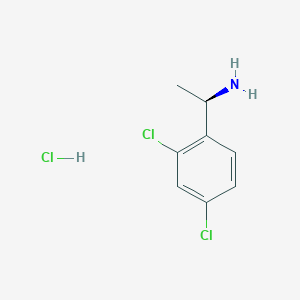

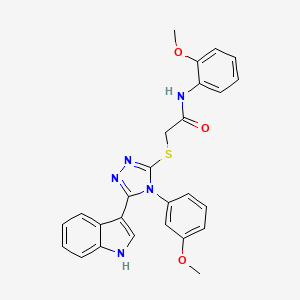

![molecular formula C18H21N3O B2683478 {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine CAS No. 640759-17-7](/img/structure/B2683478.png)

{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine” is a chemical compound . It is also known as N-{4-[4-(2-Methylbenzoyl)-1-piperazinyl]phenyl}propanamide . It has a molecular formula of C21H25N3O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring bound to a phenyl group . The average mass of the molecule is 351.442 Da and the monoisotopic mass is 351.194672 Da .Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds with structures similar to "{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine" have been utilized in molecular biology for their ability to bind to the minor groove of DNA. For instance, Hoechst 33258, a compound with a somewhat related structure, binds strongly to AT-rich sequences in the minor groove of double-stranded DNA. This binding property makes it useful as a fluorescent DNA stain, allowing for the visualization of DNA in cell biology applications, including chromosome and nuclear staining, and flow cytometry for DNA content analysis (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Related compounds, such as parabens, which share some structural similarities, have been studied for their environmental impact, occurrence, and degradation in aquatic environments. These studies highlight the presence of such compounds in water bodies due to their use in consumer products and their potential for endocrine-disrupting effects. The research emphasizes the need for understanding the fate and behavior of these compounds in the environment to mitigate potential adverse effects (Haman et al., 2015).

Neuropsychiatric Disorder Treatment

In the realm of medicinal chemistry and pharmacology, derivatives of piperazine, a core structure in "this compound," are extensively researched for their therapeutic potential. Specifically, compounds targeting the dopamine D2 receptor are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. This research underscores the significance of such structures in developing new pharmacotherapeutic agents (Jůza et al., 2022).

Therapeutic Applications and Drug Design

Piperazine derivatives, including structures related to "this compound," serve as a foundation in the design of a wide array of drugs with diverse therapeutic applications. These include antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility and medicinal potential of piperazine-based molecules underscore their importance in drug discovery and development (Rathi et al., 2016).

Mechanism of Action

Piperazines

Piperazine moiety is a common feature in many pharmaceutical drugs and they are known to interact with a variety of receptors in the body, including serotonin and dopamine receptors .

Benzoyl compounds

The benzoyl group in the compound could potentially contribute to its lipophilicity, which might influence its pharmacokinetic properties, such as absorption and distribution within the body .

Aromatic amines

The presence of an aromatic amine group could potentially make the compound a substrate for various enzymes in the body, which might influence its metabolism .

properties

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJKNOYXQUSGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

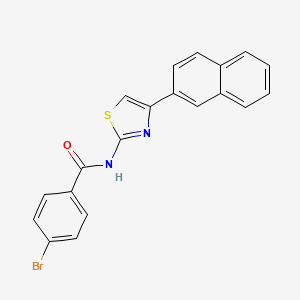

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)

![2-(4-Ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2683401.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

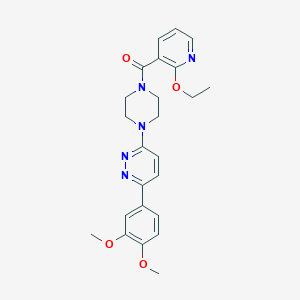

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)

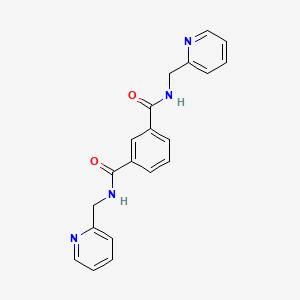

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2683415.png)